Isrib

Description

Structure

3D Structure

Properties

IUPAC Name |

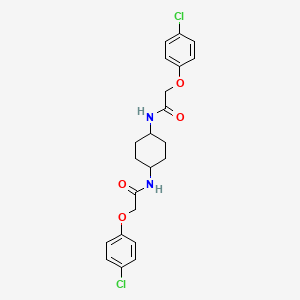

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMCDHQPXTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045380 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597403-47-8 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Neuroprotective Effects

ISRIB has demonstrated promising neuroprotective effects in various preclinical models, particularly concerning cognitive impairments associated with traumatic brain injuries and neurodegenerative diseases.

Traumatic Brain Injury

Recent studies have shown that this compound can reverse cognitive deficits following concussions in animal models. In a study published in Proceedings of the National Academy of Sciences, mice treated with this compound after sustaining a concussion exhibited significant improvements in working memory and neuronal function weeks post-injury .

Alzheimer's Disease

This compound has been evaluated for its therapeutic potential in models of Alzheimer’s disease. Research indicates that it can mitigate cognitive decline by counteracting amyloid-beta oligomer-induced impairments in memory:

- Restoration of Memory : In transgenic mouse models of Alzheimer’s disease, this compound treatment was associated with improved memory performance and reduced levels of toxic amyloid-beta aggregates .

- Reduction of Neuroinflammation : By inhibiting the ISR, this compound also reduces neuroinflammatory responses that contribute to Alzheimer’s pathology, potentially offering a dual mechanism for neuroprotection .

Case Studies and Research Findings

The following table summarizes key research findings regarding this compound's applications across various studies:

Comparison with Similar Compounds

Comparison with Similar Compounds

Trazodone and Dibenzoylmethane (DBM)

- Mechanistic Similarities : Both trazodone (an antidepressant) and DBM (a dietary supplement) mimic ISRIB’s ability to counteract p-eIF2α-mediated translational repression under ER stress. They restore protein synthesis rates in vitro and show neuroprotective effects in prion disease and frontotemporal dementia models .

- Instead, they act downstream of p-eIF2α but upstream of eIF2B, suggesting distinct molecular targets .

- Therapeutic Profile : Both compounds exhibit superior pharmacokinetic properties compared to this compound, including better blood-brain barrier penetration, but lack this compound’s specificity for eIF2B .

GSK2606414 (PERK Inhibitor)

- Mechanistic Contrast: GSK2606414 inhibits PERK, one of the four eIF2α kinases that activate the ISR.

- Efficacy : In a SOD1-linked ALS model, GSK2606414 failed to improve survival, whereas this compound restored protein synthesis and neuronal viability without toxicity .

2BAct (this compound Derivative)

- Structural and Functional Refinement : 2BAct is a second-generation this compound derivative with enhanced solubility and bioavailability. It shares this compound’s eIF2B-stabilizing mechanism but demonstrates greater efficacy in rescuing mutant eIF2B activity in vanishing white matter disease (VWMD) models .

- Clinical Relevance : 2BAct and other derivatives are currently in phase 1 clinical trials for cognitive enhancement and neurodegenerative disorders .

Guanabenz

- Divergent Mechanism: Guanabenz, an α2-adrenergic receptor agonist, paradoxically inhibits the ISR by delaying eIF2α dephosphorylation.

- Therapeutic Limitations : While effective in preclinical models of amyotrophic lateral sclerosis (ALS), its off-target effects on blood pressure limit clinical utility compared to this compound .

Pharmacokinetic and Functional Comparisons

| Compound | Target | Mechanism | Key Advantages | Limitations |

|---|---|---|---|---|

| This compound | eIF2B decamer | Stabilizes eIF2B, restores GEF activity | High specificity; no toxicity in vivo | Poor solubility; limited BBB penetration |

| Trazodone/DBM | Unknown (eIF2B-independent) | Restores translation under stress | Improved pharmacokinetics | Non-specific; unclear long-term safety |

| GSK2606414 | PERK kinase | Inhibits PERK-mediated eIF2α phosphorylation | Potent ISR inhibition | Pancreatic toxicity; blocks ATF4 entirely |

| 2BAct | eIF2B decamer | Enhanced eIF2B stabilization | Better solubility and efficacy | Early-stage clinical data only |

Research Findings and Clinical Implications

- Neurodegeneration : this compound rescues cognitive deficits in TBI and aged mice by restoring synaptic protein synthesis, outperforming trazodone and DBM in reversing dendritic spine loss .

- Cancer: this compound suppresses ISR-driven tumor progression in KRAS-mutant lung adenocarcinoma, a effect mirrored in prostate cancer models. Guanabenz, by contrast, shows inconsistent outcomes due to its dual role in stress signaling .

- Genetic Disorders : In VWMD, this compound’s efficacy varies with eIF2B mutations. For example, the Arg483Trp mutation in eIF2Bδ enhances this compound sensitivity, while other mutations (e.g., 2b5^ho^) show reduced responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.